For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Benzyl Octyl Adipate
This technical guide provides a comprehensive overview of the synthesis of benzyl octyl adipate, focusing on its underlying reaction mechanism and kinetics. The information presented herein is curated for professionals in research and development who require a deep understanding of the chemical processes involved in the production of this diester.
Introduction to Benzyl Octyl Adipate
Benzyl octyl adipate is an organic compound, a diester of adipic acid with benzyl alcohol and octyl alcohol. Its chemical formula is C21H32O4.[1] It is characterized as a colorless to light yellow liquid with an aromatic quality and is soluble in common organic solvents like ethanol and ether. This compound finds applications as a solvent and additive in various industries, including spices, coatings, and inks.
Synthesis of Benzyl Octyl Adipate: An Overview
The primary method for synthesizing benzyl octyl adipate is through the direct esterification of adipic acid with benzyl alcohol and octyl alcohol. This reaction is a type of condensation reaction where water is eliminated. Given that adipic acid is a dicarboxylic acid, the reaction proceeds in a stepwise manner, potentially forming two different monoesters as intermediates before the final diester is produced. The overall reaction is reversible and is typically carried out in the presence of an acid catalyst to increase the reaction rate.
Reaction Mechanism: Fischer-Speier Esterification
The synthesis of benzyl octyl adipate follows the Fischer-Speier esterification mechanism, a well-established acid-catalyzed esterification process. The reaction involves the protonation of the carboxylic acid's carbonyl group, followed by nucleophilic attack from the alcohol.
The key steps in the mechanism are as follows:
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Protonation of the Carbonyl Group: The acid catalyst donates a proton to one of the carbonyl oxygen atoms of adipic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][3]
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Nucleophilic Attack by Alcohol: A molecule of either benzyl alcohol or octyl alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]
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Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol group) to one of the hydroxyl groups of the tetrahedral intermediate. This turns the hydroxyl group into a good leaving group (water).[2]
-
Elimination of Water: The lone pair of electrons on one of the remaining hydroxyl groups reforms the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.[2]
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester and regenerate the acid catalyst.[2]
This process occurs at both ends of the adipic acid molecule to form the final benzyl octyl adipate diester. The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed as it is formed.[2][3]
Caption: Fischer-Speier esterification mechanism for one end of adipic acid.
Reaction Kinetics
Fischer esterification reactions are typically second-order overall, being first-order with respect to the carboxylic acid and first-order with respect to the alcohol.[4] The rate of reaction is influenced by several factors:
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Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the products.
-
Catalyst Concentration: The reaction rate is proportional to the concentration of the acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid resins.[5][6]
-
Reactant Molar Ratio: The molar ratio of the alcohols to adipic acid can affect the reaction equilibrium and the overall yield. Using an excess of one or both alcohols can shift the equilibrium towards the product side.
-
Water Removal: As water is a product of the reaction, its continuous removal is crucial for driving the reaction to completion. This is often achieved by azeotropic distillation.
The synthesis of benzyl acetate, a related ester, has been described by a second-order kinetic model.[4] It is reasonable to assume that the synthesis of benzyl octyl adipate would follow a similar kinetic profile. The apparent activation energy for the synthesis of benzyl salicylate via a related reaction was found to be 62.52 kJ/mol.[7]
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of benzyl octyl adipate, based on common procedures for adipate ester synthesis.[5][6][8]
Materials:
-
Adipic acid
-
Benzyl alcohol
-
Octyl alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
-
Toluene (for azeotropic removal of water)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reactor Setup: A reaction flask equipped with a mechanical stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser is set up.
-
Charging Reactants: Adipic acid, benzyl alcohol, octyl alcohol, and toluene are charged into the reaction flask. The molar ratio of total alcohol to adipic acid should be slightly in excess to favor the formation of the diester.
-
Catalyst Addition: The acid catalyst is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the amount of water collected or by techniques such as gas chromatography.
-
Neutralization: After the reaction is complete (i.e., the theoretical amount of water has been collected), the mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated sodium bicarbonate solution.
-
Washing and Drying: The organic layer is separated and washed with brine. It is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent (toluene) and any unreacted alcohols are removed by distillation under reduced pressure. The final product, benzyl octyl adipate, can be further purified by vacuum distillation.
Caption: Generalized workflow for the synthesis of benzyl octyl adipate.
Data Presentation: Typical Reaction Conditions for Adipate Ester Synthesis
The following table summarizes typical reaction conditions for the synthesis of adipate esters, which can be adapted for the synthesis of benzyl octyl adipate.
| Parameter | Typical Value/Condition | Reference |
| Reactants | Adipic Acid, Isooctyl Alcohol | [5] |
| Adipic Acid, n-Octanol | [6] | |
| Catalyst | Concentrated Sulfuric Acid | [5] |
| Solid Superacid Resin | [6] | |
| Butyl Titanate | [8] | |
| Temperature | 100 - 190 °C | [8] |
| Pressure | Micro-vacuum (550-590 mmHg) | [5] |
| Atmospheric | [6] | |
| Reaction Time | 140 min (reflux) | [6] |
| Post-treatment | Neutralization, Washing, Distillation | [5][6] |
References
- 1. Benzyl Octyl Adipate | CAS 3089-55-2 | LGC Standards [lgcstandards.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. tsijournals.com [tsijournals.com]
- 5. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]
- 6. CN104592020A - Preparation method of rubber plasticizer dioctyl adipate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108101784A - A kind of preparation method of dioctyl adipate - Google Patents [patents.google.com]
